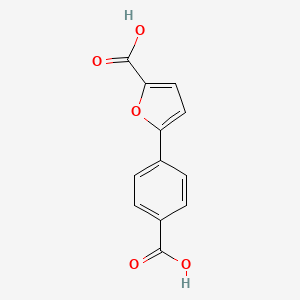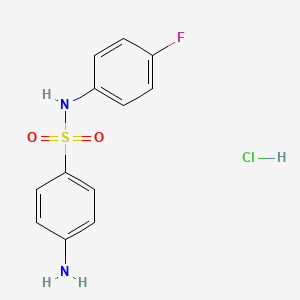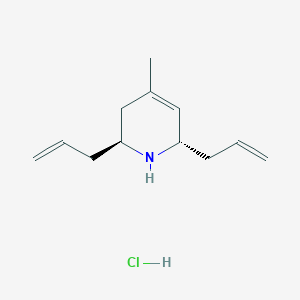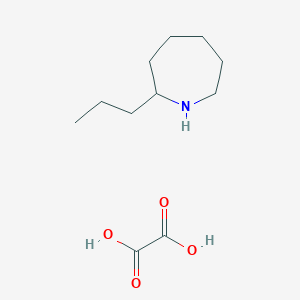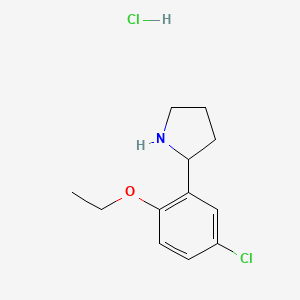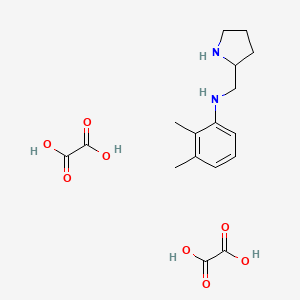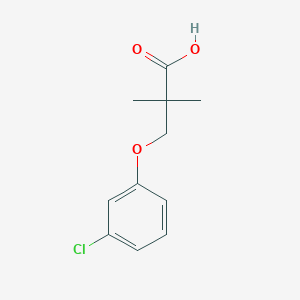
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C11H13ClO3. It is a member of the phenoxypropionic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a dimethylpropionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 3-chlorophenol with 2,2-dimethylpropionic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 3-chlorophenol, followed by the addition of 2,2-dimethylpropionic acid chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as micro-pressurized liquid extraction (µPLE) coupled with high-performance liquid chromatography (HPLC) can be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenoxypropionic acids.
Scientific Research Applications
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and plant growth regulators
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to the disruption of normal plant growth processes, ultimately causing plant death. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)propionic acid
- 4-Chlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other phenoxy acids, it has a higher degree of selectivity and potency in its applications, particularly in herbicidal activity .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
XHWMOAVPNOQVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


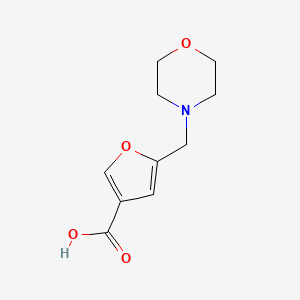
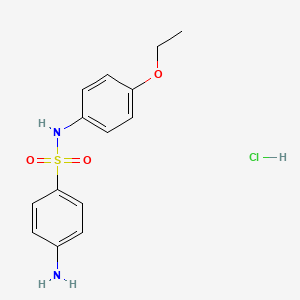
amine, chloride](/img/structure/B1369113.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
